Product packaging for Oxo(oxomethylidene)ammonium(Cat. No.:CAS No. 926307-37-1)

Oxo(oxomethylidene)ammonium

Cat. No.: B14176162
CAS No.: 926307-37-1
M. Wt: 58.016 g/mol
InChI Key: UYSOLXSBDSVAQN-UHFFFAOYSA-N
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Description

Oxo(oxomethylidene)ammonium, identified by the molecular formula CNO2+ , is a cationic chemical compound of interest in synthetic and mechanistic chemistry. While direct studies on this specific molecule are limited in the public domain, related oxoammonium species, such as those derived from TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), are well-recognized in organic synthesis . These compounds can act as powerful catalysts, particularly in activating halenium sources (such as Cl+, Br+, and I+) for important transformations including the electrophilic halogenation of olefins, alkynes, and aromatic compounds . This catalytic activity enables valuable reactions like haloarylation and dibromination under mild conditions, which are useful for constructing complex organohalide intermediates . Researchers can investigate the properties and potential applications of this compound in developing novel synthetic methodologies. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CNO2+ B14176162 Oxo(oxomethylidene)ammonium CAS No. 926307-37-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

926307-37-1

Molecular Formula

CNO2+

Molecular Weight

58.016 g/mol

InChI

InChI=1S/CNO2/c3-1-2-4/q+1

InChI Key

UYSOLXSBDSVAQN-UHFFFAOYSA-N

Canonical SMILES

C(=[N+]=O)=O

Origin of Product

United States

Theoretical and Computational Investigations of Oxo Oxomethylidene Ammonium

Ab Initio and Density Functional Theory (DFT) Approaches for Electronic Structure Elucidation

A variety of computational methods have been employed to understand the electronic structure of [CH₂NO]⁺ isomers. These range from ab initio techniques, such as Self-Consistent Field (SCF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) methods, to Density Functional Theory (DFT). researchgate.netnih.gov These computational tools allow for the detailed examination of the electronic landscape of these molecules.

Ground State Electronic Configuration and Molecular Orbitals

Theoretical studies have established that the ground state electronic configuration of the most stable isomer, H₂NCO⁺, results in a planar, Y-shaped structure with C₂ᵥ symmetry. acs.orgnasa.gov This stability is a consequence of the electronic arrangement within its molecular orbitals. The distribution of electrons in bonding and non-bonding orbitals, as calculated by various theoretical models, dictates the molecule's geometry and reactivity. For instance, the formylnitrenium ion (HC(O)NH⁺), an isomer of H₂NCO⁺, has been shown through molecular orbital calculations to not exist in a stable potential well, readily rearranging to the more thermodynamically favored H₂NCO⁺ structure. acs.org The electronic structure of nitrenium ions, in general, has been a subject of significant computational investigation, with studies showing that the singlet state is often stabilized relative to the triplet state. nih.govacs.org

Excited State Characterization and Transition Energies

The characterization of electronically excited states and the energies required for transitions to these states are crucial for interpreting spectroscopic data. While specific data on the excited states of oxo(oxomethylidene)ammonium (H₂NCO⁺) is not extensively detailed in the search results, computational methods like time-dependent DFT (TD-DFT) are standard tools for predicting such properties. rsc.org For related species, computational studies have been vital in assigning observed electronic transitions. For example, in the case of the 6-(oxomethylene)-2,4-cyclohexadien-1-one ion, CASPT2 energies and Franck-Condon simulations were used to assign three observed electronic transitions. chemrxiv.org

Basis Set and Level of Theory Methodologies in Quantum Chemical Calculations

The accuracy of quantum chemical calculations is highly dependent on the chosen level of theory and the basis set. For the isomers of [CH₂NO]⁺, a range of methodologies has been applied. Early self-consistent field (SCF) calculations provided initial insights into the stability of H₂NCO⁺ and its O-protonated isomer. nasa.gov More recent and sophisticated studies have utilized higher levels of theory, such as coupled cluster methods (e.g., CCSD(T)), often in conjunction with larger basis sets (e.g., aug-cc-pVTZ), to refine the energetic and structural predictions. acs.orgnih.govacs.org Density functional theory, with functionals like B3LYP, has also been widely used, often providing a good balance between computational cost and accuracy. researchgate.netnih.gov The choice of basis set, which describes the atomic orbitals, is also critical, with Pople-style basis sets like 6-311++G(d,p) and Dunning's correlation-consistent basis sets being common choices. nih.govnih.gov

Conformational Analysis and Geometrical Optimization of this compound Species

Conformational analysis and geometry optimization are fundamental to understanding the three-dimensional structure and relative energies of different molecular arrangements. libretexts.orgnobelprize.orglibretexts.orgchemistrysteps.com For the [CH₂NO]⁺ isomers, these computational techniques have been essential in identifying the most stable structures.

Equilibrium Structures and Bond Parameters

Through computational geometry optimization, the equilibrium structures and associated bond lengths and angles of the [CH₂NO]⁺ isomers have been determined. For the most stable isomer, N-protonated isocyanic acid (H₂NCO⁺), calculations confirm a planar structure. nasa.gov The bond parameters for this and other isomers have been calculated using various levels of theory. For example, coupled cluster calculations have provided highly accurate structural data for H₂NCO⁺ and its higher-energy isomer, HNCOH⁺. acs.org

Isomeric Forms and Tautomeric Equilibria

The [CH₂NO]⁺ cation exists in multiple isomeric forms, which can be considered tautomers. The two most studied isomers are the N-protonated form (H₂NCO⁺) and the O-protonated form (HNCOH⁺). acs.orgnasa.gov Computational studies have consistently shown that H₂NCO⁺ is the more stable isomer. Self-consistent field calculations indicated that the O-protonated isomer, HNCOH⁺, is approximately 18 kcal/mol less stable than the N-protonated form. nasa.gov More recent coupled cluster calculations place this energy difference at around 15–20 kcal/mol. acs.org Despite this energy difference, the HNCOH⁺ isomer is observed experimentally in significant abundance, which is attributed to a large energy barrier for the unimolecular rearrangement to the more stable H₂NCO⁺ structure. acs.orgnasa.gov This highlights the importance of kinetic stability in determining the observable isomeric distribution.

Isomer NameChemical FormulaRelative Energy (kcal/mol)
N-protonated isocyanic acidH₂NCO⁺0
O-protonated isocyanic acidHNCOH⁺~15-20

Energetic Stability and Thermochemical Properties

The energetic stability and thermochemical properties of a molecule are fundamental to understanding its potential for existence, its reactivity, and its role in chemical processes. For a novel or hypothetical species like this compound, computational methods are the primary tool for predicting these characteristics.

Heats of Formation and Reaction Enthalpies

The standard heat of formation (ΔHf°) is a critical thermochemical quantity representing the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. For this compound (CNO2+), this would be calculated based on the hypothetical reaction of elemental carbon (graphite), nitrogen gas (N2), and oxygen gas (O2).

Table 1: Hypothetical Data on Heats of Formation

Compound Formula State ΔHf° (kJ/mol)

Reaction enthalpies for processes involving this compound would be determined using Hess's law, by combining the heats of formation of all reactants and products. These calculations are vital for predicting whether a reaction is exothermic or endothermic.

Decomposition Pathways and Barrier Heights

Understanding the potential decomposition pathways of this compound is crucial for assessing its kinetic stability. Computational chemistry allows for the exploration of various unimolecular and bimolecular decomposition routes. For each potential pathway, the transition state structure and its associated energy (the activation barrier or barrier height) are calculated.

Table 2: Hypothetical Decomposition Pathways and Barrier Heights

Reaction Products Barrier Height (kJ/mol)
CNO2+ → CO + NO+ Carbon monoxide + Nitrosonium ion Data Not Available
CNO2+ → CN+ + O2 Cyanide cation + Dioxygen Data Not Available

A high activation barrier suggests a molecule is kinetically persistent, even if it is thermodynamically unstable.

Isodesmic and Homodesmic Reaction Schemes for Stability Assessment

Isodesmic and homodesmic reactions are theoretical constructs used to accurately calculate the heat of formation and assess the stability of a target molecule by canceling out systematic errors in computational methods.

An isodesmic reaction is one in which the number and type of chemical bonds are conserved on both the reactant and product sides of the equation. This helps in canceling out errors related to bond energies.

A homodesmic reaction is a more constrained type of isodesmic reaction where the hybridization states of the atoms and the number of bonds to hydrogen are also conserved. This provides an even better cancellation of errors and allows for a more refined assessment of factors like ring strain or resonance energy.

For this compound, one could construct a series of hypothetical isodesmic and homodesmic reactions involving well-characterized small molecules to derive a reliable heat of formation and to probe its inherent stability.

Vibrational Frequencies and Spectroscopic Constants from Theoretical Methods

Theoretical calculations can predict the spectroscopic properties of a molecule, which are essential for its experimental detection and characterization.

Infrared (IR) and Raman Spectroscopic Signatures Prediction

By calculating the second derivatives of the energy with respect to the atomic coordinates, one can determine the vibrational frequencies of a molecule. These frequencies correspond to the absorption bands in an infrared (IR) spectrum and the scattered light in a Raman spectrum. The predicted spectra for this compound would show characteristic peaks corresponding to the stretching and bending modes of its functional groups (e.g., C=O, N=O, C=N).

Table 3: Hypothetical Predicted Vibrational Frequencies

Vibrational Mode Frequency (cm⁻¹) IR Intensity Raman Activity
N=O stretch Data Not Available Data Not Available Data Not Available
C=O stretch Data Not Available Data Not Available Data Not Available

Rotational Constants and Centrifugal Distortion Parameters Calculation

By optimizing the molecular geometry, theoretical methods can calculate the moments of inertia and, from them, the rotational constants (A, B, C). These constants are fundamental for microwave spectroscopy and provide precise information about the molecular structure. Centrifugal distortion parameters, which account for the slight changes in bond lengths and angles as a molecule rotates, can also be computed to refine the spectroscopic model.

Table 4: Hypothetical Calculated Rotational and Centrifugal Distortion Constants

Parameter Value
Rotational Constant A Data Not Available
Rotational Constant B Data Not Available
Rotational Constant C Data Not Available

Spectroscopic Characterization Methodologies for Oxo Oxomethylidene Ammonium

Matrix Isolation Spectroscopy for Transient Species Stabilization

Matrix isolation is a powerful technique used to trap and study reactive molecules, radicals, and ions. fu-berlin.de The fundamental principle involves co-depositing the species of interest with a large excess of an inert gas onto a cryogenic surface. This forms a rigid, inert matrix that cages the individual molecules, preventing self-reaction and allowing for spectroscopic analysis. fu-berlin.de

Cryogenic Environments and Matrix Materials (e.g., Ar, Ne)

The choice of the matrix material is crucial for successful isolation. Noble gases, particularly Argon (Ar) and Neon (Ne), are commonly used due to their chemical inertness and optical transparency across a wide range of the electromagnetic spectrum. fu-berlin.de

Argon (Ar): Often used due to its relatively low cost and ease of handling. It solidifies at around 20-30 K and provides a good balance between matrix rigidity and the ability to trap molecules.

Neon (Ne): Provides a more inert and "harder" matrix than argon, with weaker interactions with the trapped species. fu-berlin.de It requires lower temperatures (around 4-8 K) for solidification. The weaker interaction with neon can lead to sharper spectral features, more closely resembling the gas-phase spectrum.

The selection between these materials depends on the specific properties of the molecule under investigation and the desired level of interaction with the matrix.

Interactive Data Table: Properties of Common Matrix Materials

Matrix GasSolidification Temperature (K)Key Advantages
Neon (Ne)4 - 8Very inert, minimal matrix-guest interactions. fu-berlin.de
Argon (Ar)20 - 30Good balance of inertness and trapping efficiency.

In Situ Generation Techniques for Oxo(oxomethylidene)ammonium

Since transient species cannot be stored, they must be generated in situ, immediately before or during the deposition process. For a hypothetical species like this compound, several methods could be envisioned.

Photolysis and Pyrolysis Precursor Methods

Photolysis: This technique involves using high-energy light (typically UV) to break chemical bonds in a stable precursor molecule that is co-deposited with the matrix gas. The fragments generated can then react to form the desired transient species, or the transient species itself can be a direct product of the bond cleavage.

Pyrolysis: In this method, a precursor is heated to high temperatures as it flows towards the cryogenic surface. The thermal energy induces fragmentation or rearrangement to produce the target molecule, which is then rapidly quenched and trapped in the matrix.

Gas-Phase High-Resolution Spectroscopic Techniques

Studying transient molecules in the gas phase provides data free from matrix interactions, yielding highly precise information about molecular structure and bonding. nist.gov

Microwave and Millimeter-Wave Rotational Spectroscopy

Microwave and millimeter-wave spectroscopy are unparalleled for determining the precise geometric structure of small molecules in the gas phase. dtic.milaip.org By measuring the absorption of radiation corresponding to transitions between rotational energy levels, it is possible to determine the molecule's moments of inertia with very high accuracy. From these, bond lengths and bond angles can be calculated. This technique is extremely sensitive to the mass distribution within the molecule, making it an ideal tool for identifying new species. nist.gov For transient molecules, techniques like pulsed-nozzle Fourier transform microwave (FTMW) spectroscopy are often employed. dtic.mil

Fourier Transform Infrared (FTIR) Spectroscopy in Gas Phase

Gas-phase FTIR spectroscopy probes the vibrational energy levels of a molecule. youtube.com The resulting spectrum, which shows the frequencies at which the molecule absorbs infrared radiation, provides a "fingerprint" that is unique to that molecule's structure and bonding. youtube.commt.com Each peak corresponds to a specific vibrational mode (e.g., stretching, bending). For transient species, FTIR can be used to identify the presence of specific functional groups and to track the progress of reactions in real-time. mt.comyoutube.com The analysis of vibrational frequencies, often aided by theoretical calculations, is a key method for identifying and characterizing new molecules. rsc.orgresearchgate.net

Interactive Data Table: Comparison of Spectroscopic Techniques

TechniqueInformation ObtainedPhaseAdvantages for Transient Species
Matrix Isolation IR/RamanVibrational frequencies, structural information. fu-berlin.deSolidStabilizes reactive species for extended observation.
Gas-Phase Microwave SpectroscopyRotational constants, precise molecular geometry (bond lengths, angles). dtic.milaip.orgGasUnambiguous identification, highly precise structural data.
Gas-Phase FTIR SpectroscopyVibrational frequencies, identification of functional groups. youtube.commt.comGasProvides a characteristic "fingerprint," useful for reaction monitoring.

No Spectroscopic Data Available for "this compound" in Scientific Literature

Following a comprehensive search of scientific databases and chemical literature, no experimental or theoretical spectroscopic data has been found for the chemical compound specified as "this compound." This includes a lack of information regarding the methodologies requested, such as photoelectron, photoionization, and isotopic substitution spectroscopy.

Therefore, it is not possible to provide an article on the spectroscopic characterization of "this compound" that adheres to the requested outline and standards of scientific accuracy. The specific details requested under the sections for Photoelectron and Photoionization Spectroscopy, Spectral Assignment Strategies, and Computational Support are contingent on the existence of published research, which is absent for this compound.

Based on a comprehensive review of available scientific literature, the generation of a detailed article focusing solely on the formation pathways of "this compound," with the chemical formula [ONCO]⁺, is not currently feasible. Extensive searches for this specific chemical entity within the context of the requested synthetic methodologies did not yield specific research findings, detailed experimental data, or theoretical studies necessary to construct an article that is both scientifically accurate and strictly adherent to the provided outline.

The outlined formation pathways, including gas-phase reactions, photochemical and radiolytic generation, electron impact, and discharge methods, are well-established techniques for the synthesis and study of various ions and radicals in the gas phase. However, literature specifically detailing the application of these methods to produce this compound is not available in the public domain.

While related species and analogous chemical systems, such as those involving isomers like cyanate (B1221674) (OCN) and fulminate (B1208216) (ONC) radicals and their cations, have been investigated, this information does not directly address the formation of this compound. To maintain the integrity of scientific accuracy and adhere to the strict constraints of the user's request, which forbids the inclusion of information outside the explicit scope, an article on this specific compound cannot be generated at this time.

Further research, both experimental and computational, would be required to elucidate the formation pathways and synthetic methodologies for this compound.

Formation Pathways and Synthetic Methodologies for Oxo Oxomethylidene Ammonium

Chemical Precursors and Reaction Conditions for Laboratory Synthesis

Direct laboratory synthesis to isolate the Oxo(oxomethylidene)ammonium cation, [H₂NCO]⁺, as a stable salt is not well-documented in existing literature, reflecting its nature as a highly reactive, transient species. Its study is primarily confined to gas-phase chemistry and mass spectrometry experiments where it is generated in situ from neutral precursors.

Precursor Molecule Selection and Derivatization

The primary and most direct precursor for the formation of the aminocarbonyl cation is isocyanic acid (HNCO) . The cation is generated through the protonation of this molecule. Isocyanic acid itself can be produced in the gas phase through various methods, often involving the thermal decomposition of other compounds.

In astrophysical and laboratory ice irradiation experiments, molecules like formamide (B127407) (NH₂HCO) are key precursors. inaf.it Energetic processing, such as bombardment with high-energy ions (protons or helium ions), of frozen mixtures containing simple molecules (H₂O, CH₄, N₂, NH₃, CH₃OH) can lead to the formation of isocyanic acid. inaf.it While these experiments aim to simulate interstellar conditions, they demonstrate a viable pathway to generate the neutral precursor required for cation formation.

Another significant source of gas-phase isocyanic acid is through combustion processes. researchgate.netrsc.org The oxidation of amines and amides in the gas phase has been identified as a secondary photochemical source of HNCO in atmospheric studies. rsc.org

Controlled Atmospheric and Pressure Environments

The generation and study of the this compound cation necessitate highly controlled environments, typically involving low-pressure or high-vacuum systems characteristic of mass spectrometry and gas-phase kinetics experiments.

In studies modeling astrophysical conditions, precursor molecules are condensed at very low temperatures (around 10-20 K) to form ice mantles. inaf.it These ices are then irradiated under high vacuum to induce chemical changes and the formation of new species, including isocyanic acid. inaf.it Subsequent warming allows for the desorption of these molecules into the gas phase for detection.

For gas-phase kinetic studies, reactions are often carried out in flow tubes or reaction chambers at controlled pressures, typically ranging from a few Torr up to atmospheric pressure (760 Torr). researchgate.netnih.gov The pressure of the environment can influence reaction rates and the stability of intermediate products. For instance, theoretical studies on the reaction of isocyanic acid with the propargyl radical showed that the decomposition of intermediate adducts has a positive pressure dependence. researchgate.netnih.gov

Table 1: Experimental Conditions for Generating Isocyanic Acid (HNCO)

MethodPrecursor(s)EnvironmentConditionsResult
Ice Irradiation H₂O:CH₄:N₂, H₂O:CH₄:NH₃, CH₃OH:N₂High VacuumCryogenic Temperatures (10-20 K), Ion Bombardment (30-200 keV H⁺ or He⁺)Formation of solid-phase HNCO, released into gas phase upon warming. inaf.it
Photochemical Amines, AmidesGas PhaseAtmospheric PressureSecondary formation of HNCO through oxidation. rsc.org
Combustion Biomass, Fossil FuelsGas PhaseHigh TemperatureDirect emission of HNCO. rsc.org

Theoretical Modeling of Formation Efficiencies and Yields

Due to the challenges of direct synthesis and isolation, theoretical and computational chemistry are crucial tools for understanding the formation and reactivity of the this compound cation and its precursor, isocyanic acid. nih.govaps.org

For example, a theoretical study on the gas-phase reaction between isocyanic acid (HNCO) and the propargyl radical (C₃H₃) mapped out the potential energy surface using CCSD(T) calculations. researchgate.netnih.gov The study identified multiple pathways, including H-abstraction and addition reactions, and calculated the energy barriers for each. The H-abstraction pathways, leading to products like H₂CCCH₂ + NCO, were found to have energy barriers of 23–25 kcal/mol. researchgate.netnih.gov

Kinetic modeling, using techniques like Transition State Theory (TST) and the Rice–Ramsperger–Kassel–Marcus (RRKM) theory, is then used to calculate reaction rate constants based on the computed potential energy surfaces. nih.gov These models can predict how reaction yields will change with temperature and pressure. The aforementioned study on HNCO + C₃H₃ calculated temperature- and pressure-dependent rate coefficients, finding that H-abstraction channels become significant only at very high temperatures (T > 1500 K). researchgate.netnih.gov Such theoretical investigations provide invaluable data on the efficiency and dominant pathways of isocyanic acid consumption and transformation, which are prerequisites for its subsequent protonation to the aminocarbonyl cation.

Table 2: Theoretical Data for HNCO + C₃H₃ Reaction Pathways

Reaction PathwayTypeCalculated Energy Barrier (kcal/mol)Significance
HNCO + C₃H₃ → H₂CCCH₂ + NCOH-abstraction~25Competitive at temperatures > 1800 K. nih.gov
HNCO + C₃H₃ → H₃CCCH + NCOH-abstraction~23Prevails in the 1500-1800 K range. nih.gov
HNCO + C₃H₃ → C₄H₄NO intermediatesAddition23-26Less favorable; intermediates tend to revert to reactants at lower temperatures. researchgate.netnih.gov

These computational models are essential for predicting the formation efficiency of isocyanic acid and, by extension, the potential for forming the this compound cation in environments where direct measurement is difficult or impossible, such as in combustion chambers or interstellar space. nih.govacs.org

Reactivity and Reaction Mechanisms of Oxo Oxomethylidene Ammonium

Protonation and Deprotonation Equilibria and Kinetics

The reactivity of oxoammonium cations is significantly influenced by the reaction medium's pH, indicating the importance of protonation and deprotonation events. These equilibria can affect the cation's stability and its reaction pathways with various substrates.

The proton affinity (PA) is a measure of the gas-phase basicity of a species and is defined as the negative of the enthalpy change for the protonation reaction. While extensive databases of gas-phase basicities and proton affinities exist for a wide range of molecules, oxoammonium cations are conspicuously absent, likely due to their inherent instability and the difficulty in generating and studying them in the gas phase.

Proton transfer is a fundamental step in many reactions involving oxoammonium cations. The mechanism of alcohol oxidation by oxoammonium cations, for instance, is highly dependent on the pH of the reaction medium, which dictates the protonation state of the reactants.

Under acidic or neutral conditions , the oxidation of alcohols is believed to proceed via a hydride transfer mechanism. In this pathway, the alcohol coordinates to the oxoammonium cation, and a subsequent concerted step involves the transfer of a hydride ion from the alcohol's α-carbon to the oxoammonium oxygen. This process is facilitated by the electrophilicity of the cation.

In basic media , the reaction pathway changes significantly. The alcohol is first deprotonated by the base to form an alkoxide ion. This more nucleophilic alkoxide then attacks the electrophilic oxoammonium cation. The subsequent steps involve the transfer of a proton, leading to the formation of the carbonyl product and the corresponding hydroxylamine (B1172632). The rate of oxidation is generally observed to increase with increasing pH due to the enhanced nucleophilicity of the alkoxide compared to the neutral alcohol.

A key equilibrium involving proton transfer is the comproportionation-disproportionation reaction. An oxoammonium cation can react with the corresponding hydroxylamine (the reduced form) in a comproportionation reaction to form two equivalents of the nitroxide radical. Conversely, in the presence of a strong acid, the nitroxide radical can undergo disproportionation to yield one equivalent of the oxoammonium cation and one equivalent of the hydroxylamine salt. nist.gov This equilibrium is pH-dependent and plays a crucial role in catalytic cycles involving nitroxide radicals and oxoammonium cations.

Radical Reactions and Spin Chemistry

Oxoammonium cations are intrinsically linked to their corresponding nitroxide radicals through a one-electron redox couple. goettingen-research-online.de This relationship is fundamental to their chemistry and is exploited in numerous catalytic oxidation processes.

The conversion of a stable nitroxide radical, such as TEMPO, to its corresponding oxoammonium cation is a one-electron oxidation. This process can be achieved using chemical oxidants or electrochemically. The resulting oxoammonium cation is the active oxidant in these catalytic cycles. After oxidizing a substrate, the oxoammonium cation is reduced to a hydroxylamine, which can then be re-oxidized back to the nitroxide radical to complete the catalytic cycle.

Recent research has explored the generation of diradical cations through the oxidation of paramagnetic molecules containing a nitronyl nitroxide or iminonitroxide radical. researchgate.net In these systems, a second oxidation step can convert the nitroxide moiety into an oxoammonium cation, thereby altering the spin density distribution within the molecule. researchgate.net This demonstrates the potential for using the nitroxide/oxoammonium redox couple to control the magnetic properties of molecules.

The electron spin resonance (ESR) spectroscopy of radical cations derived from arylammonium species has also been investigated, providing insights into the electronic structure and spin distribution in these types of molecules. While not directly involving oxoammonium cations, this research is relevant to the broader field of nitrogen-based radical cations and their spin chemistry.

The comproportionation reaction between an oxoammonium cation and a hydroxylamine to form the nitroxide radical is a key step that involves both the cationic and radical species. The kinetics and thermodynamics of this equilibrium are crucial for optimizing catalytic systems based on this redox triad.

Interactions with Open-Shell Species

Oxoammonium cations are key intermediates in the reactions of nitroxide radicals with open-shell species, such as the superoxide (B77818) radical anion (·O₂⁻). Stable nitroxides, like piperidinyl and pyrrolidinyl derivatives, can catalyze the dismutation of superoxide. pnas.orgnih.gov The mechanism involves the oxoammonium cation/nitroxide redox couple. pnas.orgnih.gov

The initial reaction is a one-electron oxidation of the nitroxide radical by the superoxide radical to form the transient oxoammonium cation. pnas.org This cation is then rapidly reduced back to the nitroxide by another superoxide molecule. pnas.org This catalytic cycle is a key aspect of the superoxide dismutase (SOD) mimic activity of certain cyclic nitroxides. nih.gov

The rate of superoxide dismutation has been shown to correlate with the reversible midpoint redox potential of the corresponding nitroxide/oxoammonium couple. pnas.orgnih.gov For instance, the rate constant for the reaction of the oxoammonium cation derived from 2,2,6,6-tetramethylpiperidinoxyl (TPO⁺) with the superoxide radical is (3.4 ± 0.2) x 10⁹ M⁻¹ s⁻¹. For the cation of 3-carbamoyl-2,2,5,5-tetramethylpyrrolidinoxyl (3-CP⁺), the rate constant is (5.0 ± 0.2) x 10⁹ M⁻¹ s⁻¹. nih.gov

Oxoammonium cations can also engage in one-electron transfer reactions with other species. For example, they can oxidize ferrocyanide and the hydroperoxyl radical (HO₂) via a one-electron transfer mechanism. nih.gov

Spin Trapping and EPR Studies

While oxoammonium cations themselves are not typically used as spin traps, Electron Paramagnetic Resonance (EPR) spectroscopy is a crucial technique for studying their formation and the nitroxide radicals from which they are derived. pnas.org EPR studies have been instrumental in elucidating the mechanism of superoxide dismutation catalyzed by nitroxides, demonstrating that the nitroxide EPR signal remains unchanged during the catalytic cycle, which points to a rapid turnover involving the oxoammonium intermediate. pnas.orgnih.gov

EPR spectroscopy, in conjunction with electrochemical methods like cyclic voltammetry, has been used to study the redox properties of the nitroxide/oxoammonium couple. pnas.org These studies reveal a reversible one-electron redox process for many nitroxides, which is essential for their catalytic activity. pnas.orgnih.gov The electrochemical behavior of nitroxides provides insight into the stability of the corresponding oxoammonium cation. chemrxiv.org A quasi-reversible redox reaction between the oxoammonium cation (TEMPO⁺) and the TEMPO radical has been observed, and computational studies of the structural changes upon this redox conversion help to understand the kinetics of the electron transfer. researchgate.net

Isomerization and Rearrangement Processes

Based on available scientific literature, information regarding the isomerization and rearrangement processes of the core oxoammonium functional group is limited. The N⁺=O unit is generally stable under the conditions in which it is generated and utilized as a reactive intermediate.

Intramolecular Tautomerization Pathways

There is no significant evidence in the reviewed literature for intramolecular tautomerization pathways involving the oxoammonium cation itself. For an oxoammonium cation to undergo tautomerization, it would require the presence of an abstractable proton on an adjacent carbon, a condition that is typically absent in the commonly used stable oxoammonium salts derived from radicals like TEMPO, which lack α-hydrogens. tcichemicals.com

Rearrangement Barriers and Product Distributions

Catalytic Roles and Transient Intermediate Functionality

The most significant role of oxoammonium cations is as transient, highly reactive intermediates in a wide range of catalytic oxidation reactions. wikipedia.org They are the active oxidizing agents in oxidations mediated by nitroxide radicals. wikipedia.org

Involvement in Catalytic Cycles

Oxoammonium cations are central to catalytic cycles that convert alcohols, amines, and other organic substrates to more oxidized products. wikipedia.orgnih.govorganic-chemistry.org In these cycles, a stable nitroxide radical (e.g., TEMPO) is first oxidized to the corresponding oxoammonium cation by a stoichiometric (or terminal) oxidant, such as sodium hypochlorite (B82951) or meta-chloroperoxybenzoic acid (mCPBA). chemrxiv.orgwikipedia.org

The generated oxoammonium cation then acts as the potent oxidizing agent. For example, in the oxidation of alcohols, the mechanism often involves a formal hydride transfer from the alcohol's α-carbon to the oxygen atom of the oxoammonium cation. researchgate.netnih.gov This step regenerates the reduced form of the catalyst (a hydroxylamine) and produces the oxidized organic product (e.g., an aldehyde or ketone). tcichemicals.com The hydroxylamine is then re-oxidized back to the nitroxide radical, which can be further oxidized to the oxoammonium cation, thus closing the catalytic loop. chemrxiv.org

A general representation of the catalytic cycle for alcohol oxidation is as follows:

Oxidation of Nitroxide: Nitroxide Radical + Terminal Oxidant → Oxoammonium Cation

Substrate Oxidation: Oxoammonium Cation + Alcohol → Carbonyl Compound + Hydroxylamine

Regeneration: Hydroxylamine can be oxidized back to the nitroxide to re-enter the cycle. chemrxiv.org

This catalytic approach is valued for its mild conditions and high selectivity, particularly for the oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids. wikipedia.org Recent developments have expanded this methodology to the oxidation of a broad range of N-substituted amines to their corresponding imides, also proceeding via a hydride transfer mechanism to a transiently generated oxoammonium catalyst. chemrxiv.orgnih.govorganic-chemistry.org

Table of Reaction Parameters for Oxoammonium-Catalyzed Oxidations

Catalyst PrecursorSubstrate TypeTerminal OxidantProduct TypeTypical Yield
TEMPOPrimary AlcoholsNaOClAldehydesHigh
TEMPOSecondary AlcoholsNaOClKetonesHigh
ketoABNON-Substituted Amines (Carbamates, Sulfonamides, etc.)mCPBAImidesUp to 95%
Bobbitt's Salt (Oxoammonium Salt)Thiols- (Stoichiometric)Disulfides71-99%

Information regarding Oxo(oxomethylidene)ammonium as a reaction intermediate in complex chemical systems is not available in the reviewed scientific literature.

Extensive searches of chemical databases and scholarly articles were conducted to gather information on the chemical compound "this compound" with a specific focus on its role as a reaction intermediate. These searches confirmed the existence of a chemical entity with this name, possessing the molecular formula CNO₂.

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Therefore, it is not possible to provide an article on the "" with a subsection on "Reaction Intermediates in Complex Chemical Systems" as requested, due to the absence of available scientific information on this specific topic.

No Information Found for "this compound"

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Further research would require a valid chemical structure or an alternative name for this compound. At present, the lack of any discernible information prevents the fulfillment of the user's request.

Astrophysical and Interstellar Medium Ism Significance of Oxo Oxomethylidene Ammonium

Role of Oxo(oxomethylidene)ammonium in Interstellar Organic Molecule Synthesis

The significance of this compound (HNCOH⁺) in the synthesis of interstellar organic molecules is primarily understood through theoretical calculations and laboratory experiments, which point to its potential role as a key intermediate in specific reaction pathways.

While direct evidence of this compound acting as a precursor to larger, more complex nitrogen-containing molecules in the ISM is currently lacking in observational data, its chemical nature suggests such a possibility. Protonated molecules are highly reactive and can initiate ion-neutral reactions, which are efficient at the low temperatures and densities of molecular clouds.

The most direct role proposed for HNCOH⁺ is in the isomerization of isocyanic acid (HNCO) to the less stable isomer, cyanic acid (HOCN). nih.gov Isocyanic acid is a known interstellar molecule, having been detected in various astrophysical environments. astrochymist.org The conversion between HNCO and HOCN is thought to be facilitated by the protonated intermediates. In this context, HNCOH⁺ is a key player. Through a process known as dissociative recombination, where the ion recombines with an electron and then breaks apart, HNCOH⁺ can lead to the formation of HOCN. nih.gov This is analogous to the well-studied role of HCNH⁺ in the formation of HNC from HCN, a process crucial for explaining the observed abundances of these isomers in cold, dense interstellar clouds. nih.gov

Astrochemical networks are complex webs of interconnected reactions that govern the formation and destruction of molecules in space. Ions like this compound can act as critical branching points in these networks, directing the chemical flow towards different products.

The primary branching point involving HNCOH⁺ is the aforementioned isomerization pathway. The protonation of the abundant interstellar molecule HNCO can occur on either the nitrogen atom, forming the more stable H₂NCO⁺, or on the oxygen atom, forming the metastable HNCOH⁺. The subsequent reactions of these two isomers can lead to different chemical outcomes.

Laboratory studies have surprisingly shown that the less stable isomer, HNCOH⁺, can be more abundant than H₂NCO⁺ in certain plasma environments. nih.gov This suggests that even though it is energetically less favorable, its formation pathways may be efficient under specific interstellar conditions. The dissociative recombination of HNCOH⁺ presents a branch that leads to the formation of HOCN, while the recombination of H₂NCO⁺ would likely lead back to the more stable HNCO. Therefore, the relative abundance of these two protonated isomers can significantly influence the abundance ratio of their neutral counterparts, HNCO and HOCN.

Comparison with Other Interstellar Isomers and Related Species

The astrochemical significance of a molecule is often illuminated by comparing its properties and behavior to those of its isomers and other related, detected interstellar molecules.

This compound (HNCOH⁺) is an isomer of the detected interstellar ion H₂NCO⁺. Theoretical calculations indicate that HNCOH⁺ has a bent-chain structure, whereas the more stable H₂NCO⁺ possesses a planar Y-shaped structure with C₂ᵥ symmetry. nih.govnasa.gov The electronic distribution in these ions also differs significantly, which influences their reactivity.

The role of HNCOH⁺ is often compared to that of HCNH⁺, a well-studied interstellar ion. metricsalad.com Both are protonated forms of abundant, nitrogen-containing interstellar molecules (HNCO and HCN, respectively). Both are thought to be key intermediates in the isomerization of their parent molecules. The study of HCNH⁺ has shown that the abundance ratios of protonated species to their neutral counterparts can serve as valuable probes of the physical and chemical conditions within molecular clouds. By analogy, the future detection and characterization of HNCOH⁺ could provide similar insights into the environments where isocyanates are found.

The relative abundance of isomers can provide crucial clues about their formation and destruction pathways and the physical conditions of their environment.

Theoretical studies have calculated that this compound (HNCOH⁺) is approximately 18 kcal/mol less stable than its N-protonated isomer, H₂NCO⁺. nasa.gov Based on this energy difference, one would expect H₂NCO⁺ to be the far more abundant species in the cold, equilibrium conditions of the ISM. However, laboratory experiments have challenged this simple thermodynamic expectation, finding HNCOH⁺ to be more abundant than H₂NCO⁺ in a laboratory plasma. nih.gov

This surprising result suggests that the formation and destruction kinetics, rather than just thermodynamics, play a crucial role in determining the abundances of these isomers. It implies that there may be very efficient kinetic pathways to the formation of HNCOH⁺, even if it is the less stable product.

While HNCOH⁺ has not yet been detected in the interstellar medium, observations of its more stable isomer, H₂NCO⁺, have been made. For instance, in the G+0.693-0.027 molecular cloud, the abundance ratio of H₂NCO⁺ to its neutral parent, HNCO, was found to be approximately 0.5 x 10⁻³. aanda.org If HNCOH⁺ were to be detected, the ratio of the two protonated isomers ([HNCOH⁺]/[H₂NCO⁺]) would be a powerful diagnostic tool for constraining astrochemical models and understanding the non-equilibrium chemistry that governs the interstellar medium.

Interactive Data Tables

Table 1: Theoretical Energy Comparison of Protonated Isocyanic Acid Isomers

IsomerSystematic NameRelative Energy (kcal/mol)Stability
H₂NCO⁺(no standard systematic name)0.0More Stable
HNCOH⁺This compound~18Less Stable (Metastable)
Data sourced from theoretical calculations. nasa.gov

Table 2: Observed Abundance Ratios of Related Isocyanates

Species RatioEnvironmentObserved Ratio
H₂NCO⁺ / HNCOG+0.693-0.027~0.5 x 10⁻³
Observational data for context; HNCOH⁺ has not yet been detected in the ISM. aanda.org

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